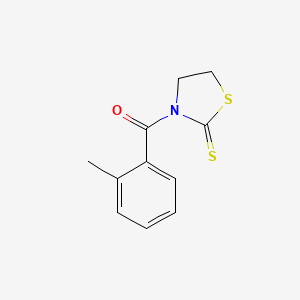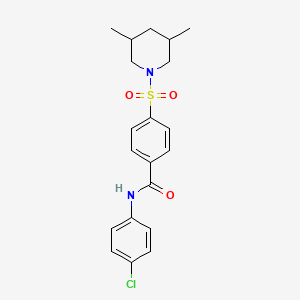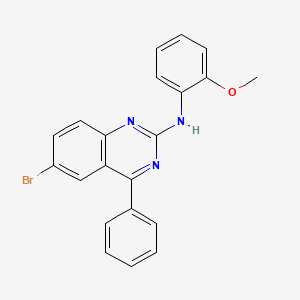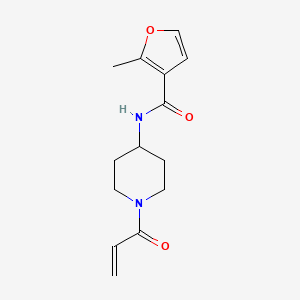![molecular formula C14H15NO2 B2938843 6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione CAS No. 1801983-04-9](/img/structure/B2938843.png)
6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione” is a chemical compound with the CAS Number: 1801983-04-9 . It has a molecular weight of 229.28 . The IUPAC name for this compound is (1R,5R)-6-benzyl-6-azabicyclo[3.2.1]octane-2,7-dione .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been a topic of interest in the field of organic chemistry . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . Research has been directed towards the preparation of this basic structure in a stereoselective manner .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15NO2/c16-13-7-6-11-8-12(13)14(17)15(11)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 .Physical and Chemical Properties Analysis
The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as those containing triazine scaffolds, are pivotal in medicinal chemistry due to their wide spectrum of biological activities. These compounds have been synthesized and evaluated across different models, showing promising antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory activities among others. The versatility of heterocyclic compounds underscores the potential of specific structures like "6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione" in drug development and therapeutic applications (Verma, Sinha, & Bansal, 2019).
Catalytic Oxidation in Chemical Industry
The selective catalytic oxidation of cyclohexene demonstrates the importance of controlled chemical reactions in producing various industrially relevant intermediates. Such processes are essential in the chemical industry for the synthesis of products with different oxidation states and functional groups, highlighting the significance of precise and controllable chemical reactions in manufacturing and materials science (Cao et al., 2018).
Transition-Metal Phosphors in OLEDs
The systematic preparation of transition-metal-based phosphors for applications in organic light emitting diodes (OLEDs) involves the use of cyclometalating chelates. This area of research is crucial for the development of high-performance lighting and display technologies, where the tunability of emission wavelengths and the efficiency of light emission are key factors. The exploration of cyclometalating ligands and their complexes with metals like Ru, Os, Ir, and Pt for creating highly emissive phosphors is an area where compounds with specific structural features play a critical role (Chi & Chou, 2010).
Environmental Monitoring of Aromatic Hydrocarbons
The study of polycyclic aromatic hydrocarbons (PAHs) and monoaromatic hydrocarbons (BTX) in the environment is crucial for understanding the impact of these compounds on air quality and human health. Research in this field involves monitoring the levels of these chemicals in various environments and assessing their sources and effects. This area highlights the importance of environmental science and analytical chemistry in addressing pollution and its impacts (Fernandes et al., 2002).
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on “6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione” and similar compounds could involve further exploration of their synthesis, especially in a stereoselective manner . Additionally, more research could be conducted to understand their chemical reactions and potential applications.
Eigenschaften
IUPAC Name |
6-benzyl-6-azabicyclo[3.2.1]octane-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13-7-6-11-8-12(13)14(17)15(11)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSDLZGDPHGOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC1N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B2938760.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2938763.png)
![1-[2-(Thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B2938766.png)
![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide](/img/structure/B2938767.png)
![2-(benzylsulfanyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2938768.png)



![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2938775.png)
![methyl 3-[(4-chlorophenyl)methyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2938780.png)

![3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2938782.png)

